

Application Notes and Protocols for Deferoxamine-DBCO Conjugation to Peptides

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Compound of Interest

Compound Name: Deferoxamine-DBCO

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Introduction

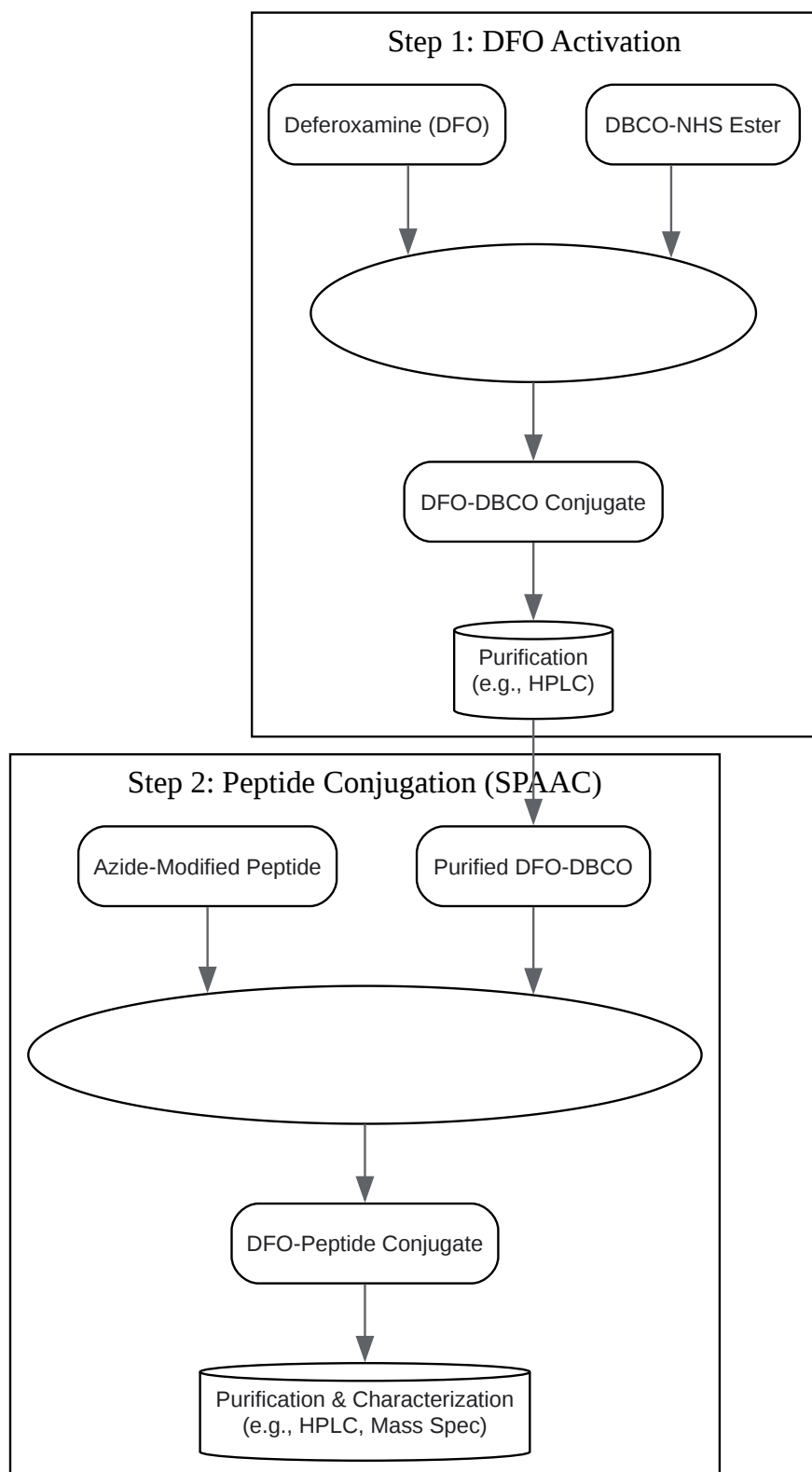
This document provides a detailed guide for the conjugation of Deferoxamine (DFO), a potent iron chelator, to peptides using a dibenzocyclooctyne (DBCO) linker. This method utilizes the principles of strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that is highly efficient, specific, and biocompatible, making it ideal for the development of novel peptide-based therapeutics and diagnostics.^{[1][2][3]} Deferoxamine's strong affinity for iron makes it a valuable component in drug development for treating iron overload and for applications in neuroprotective agents.^{[4][5]} However, its poor cell permeability can limit its efficacy. Conjugating DFO to cell-penetrating or targeting peptides via a stable DBCO linker can enhance its bioavailability and deliver it to specific intracellular compartments like mitochondria.

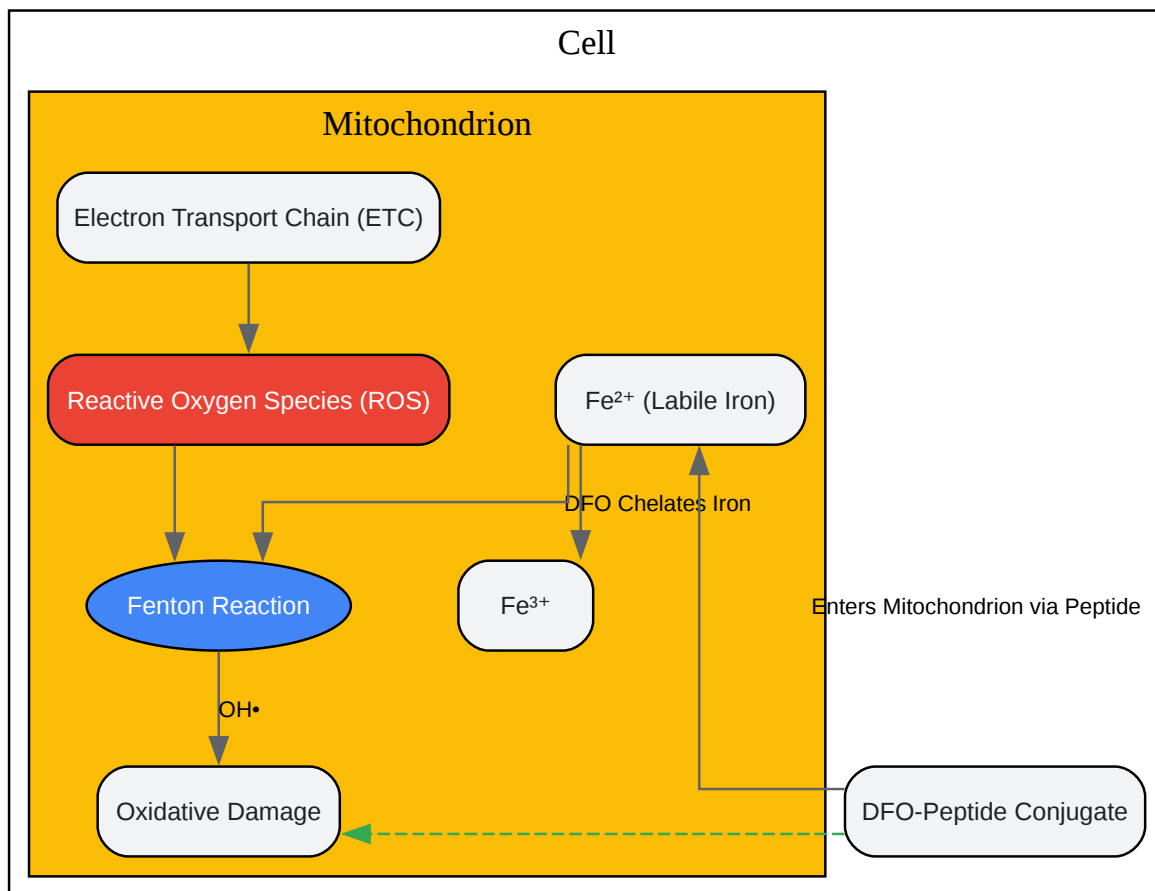
The protocol outlined below follows a two-step process:

- **Activation of Deferoxamine with DBCO:** The primary amine of DFO is reacted with a DBCO-NHS ester to form a stable DFO-DBCO conjugate.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** The DFO-DBCO conjugate is then reacted with an azide-modified peptide to form the final DFO-peptide conjugate.

Experimental Workflow

The overall experimental workflow for the conjugation of Deferoxamine to an azide-modified peptide via a DBCO linker is depicted below.





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